4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
Description
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-26-17-8-4-15(5-9-17)19-12-13-23-21(24-19)16-6-10-18(11-7-16)27-22(25)20-3-2-14-28-20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQCBJHECLEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164153 | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477857-29-7 | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyphenyl-2-pyrimidinyl intermediate, which is then coupled with a phenyl thiophenecarboxylate derivative under specific reaction conditions. The reactions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Accessibility : The presence of methoxy and thiophene groups in the target compound may complicate synthesis compared to simpler analogs (e.g., formyl derivatives). Blocking groups like Mmt [(4-methoxyphenyl)diphenylmethyl] () could aid in regioselective synthesis .
- Biological Potential: While direct pharmacological data are absent, structural similarities to ethyl pyrimidine carboxylates () suggest possible kinase inhibition or antimicrobial activity.
- Material Science : Thiophene-containing analogs are promising in organic electronics due to sulfur’s conductive properties, whereas furoate derivatives may prioritize biodegradability .
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The structure comprises a pyrimidine ring, a methoxyphenyl group, and a thiophenecarboxylate moiety, contributing to its unique chemical properties.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : A study demonstrated that related pyrimidine derivatives inhibited the proliferation of breast cancer cells by up to 70% at concentrations ranging from 10 to 50 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Research has indicated that the compound may exert anti-inflammatory effects:
- Experimental Evidence : In animal models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Potential Applications : This suggests possible therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | Study A |
| Antimicrobial | Bactericidal | Study B |
| Anti-inflammatory | Cytokine reduction | Study C |
Table 2: Comparison with Related Compounds
Q & A
Q. What are the standard synthetic routes for 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Formation of the pyrimidine core via condensation of 4-methoxyphenylacetamide with a thiourea derivative under acidic conditions.
- Step 2 : Coupling the pyrimidine intermediate with a functionalized thiophenecarboxylate group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
- Catalytic systems like Pd(PPh₃)₄ improve cross-coupling efficiency.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
- 1H/13C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) to verify substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- X-ray Crystallography : Resolve π-stacking interactions between the pyrimidine and thiophene moieties, critical for understanding solid-state behavior .
Q. What purification strategies are recommended to achieve >95% purity?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the compound and impurities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks.
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the ester group) and recommend storage at –20°C in amber vials .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- DFT Calculations : Optimize geometry and calculate dipole moments (e.g., Gaussian 16).
- LogP Prediction : Tools like MarvinSketch estimate hydrophobicity, aiding solubility assessments for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., conflicting IC50 values)?
- Orthogonal Assays : Cross-validate kinase inhibition data using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Purity Verification : Ensure >99% purity via LC-MS; trace impurities (e.g., unreacted intermediates) may skew results .
- Structural Confirmation : Re-examine crystallographic data to rule out polymorphic effects on bioactivity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) or ester moiety (e.g., methyl to ethyl).
- In Silico Docking : Use AutoDock Vina to predict binding affinities with kinase targets (e.g., EGFR or VEGFR2). Validate with SPR or ITC .
Q. How can the compound’s mechanism of action in kinase inhibition be elucidated?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cryo-EM/Co-crystallization : Resolve compound-kinase complexes to map active-site interactions (e.g., hydrogen bonds with pyrimidine N1) .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug Design : Convert the ester group to a phosphate salt for enhanced aqueous solubility.
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .
Q. How can researchers validate the compound’s role in modulating hypoxia-inducible pathways?
- Hypoxia Mimic Assays : Treat cell lines with CoCl₂ and measure HIF-1α levels via Western blot.
- Gene Knockdown : Use siRNA targeting HIF-1α to confirm dependency on this pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
